molecular formula C12H22N4O B7571721 N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide

N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide

Cat. No. B7571721
M. Wt: 238.33 g/mol
InChI Key: LRTIQOMIOMKLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide, also known as DEPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DEPP belongs to the class of pyrazole-containing compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide involves its interaction with various molecular targets in the cell. N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has also been found to protect neurons from oxidative stress and inflammation, and improve cognitive function. Additionally, N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has been found to exhibit anti-inflammatory and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide also has limitations, such as its low bioavailability and the need for high concentrations to achieve therapeutic effects.

Future Directions

For research on N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide.

Synthesis Methods

The synthesis of N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide involves the reaction of 2-pyrazole-1-ethanamine with diethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then subjected to a reaction with acetyl chloride to obtain N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide. The yield of N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

N,N-diethyl-2-(2-pyrazol-1-ylethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-4-15(5-2)12(17)11(3)13-8-10-16-9-6-7-14-16/h6-7,9,11,13H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTIQOMIOMKLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)NCCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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